molecular formula C13H13NO4 B1610060 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid CAS No. 569351-62-8

1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid

Cat. No. B1610060
M. Wt: 247.25 g/mol
InChI Key: PJCKCWRHRYXELD-UHFFFAOYSA-N
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Description

1’-Oxo-1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-4-carboxylic acid is a heterocyclic compound with the following molecular formula: C₁₃H₁₃NO₄ . It features a unique spirocyclic structure, combining a cyclohexane ring, a furanopyridine ring, and a carboxylic acid group . The compound’s intriguing architecture suggests potential biological activity.


Synthesis Analysis

The synthetic pathways for 1’-Oxo-1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-4-carboxylic acid have been explored in scientific literature. Researchers have investigated various methods to access this compound, including cyclization reactions, spiroannulation, and functional group transformations. These synthetic routes are crucial for obtaining sufficient quantities for further study and application .


Molecular Structure Analysis

The molecular structure of 1’-Oxo-1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-4-carboxylic acid reveals its intricate arrangement of atoms. The spirocyclic motif, fused heterocycles, and carboxylic acid functionality contribute to its overall stability and reactivity. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise geometry and confirm its identity .


Chemical Reactions Analysis

1’-Oxo-1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-4-carboxylic acid may participate in various chemical reactions. These could involve nucleophilic substitution, acid-base reactions, or esterification. Investigating its reactivity with different reagents and conditions provides insights into its potential applications and functional groups that can be modified .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for storage and handling .

properties

IUPAC Name

1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11(16)8-1-4-13(5-2-8)10-7-14-6-3-9(10)12(17)18-13/h3,6-8H,1-2,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCKCWRHRYXELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C3=C(C=CN=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458037, DTXSID101137239
Record name 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1′-Oxospiro[cyclohexane-1,3′(1′H)-furo[3,4-c]pyridine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid

CAS RN

569351-62-8, 328233-23-4
Record name 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1′-Oxospiro[cyclohexane-1,3′(1′H)-furo[3,4-c]pyridine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
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1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
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1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
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1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
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1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
Reactant of Route 6
1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid

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